![molecular formula C11H15NO2 B2505148 N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide CAS No. 2224325-82-8](/img/structure/B2505148.png)
N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide
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Description
N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide, also known as carboetomidate, is a novel anesthetic drug that has gained attention in recent years due to its unique properties. It is a derivative of etomidate, a well-known general anesthetic drug, and has been shown to have a more rapid onset and shorter duration of action than its predecessor. In
Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have explored the synthesis and reactions of structurally related bicyclic compounds, providing a foundation for understanding the chemical properties and synthetic applications of N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide. The synthesis of 2-methyl-3-methylamino-2-azabicyclo[3.2.1]oct-6-ene demonstrates the potential for creating cis-3,5-disubstituted cyclopentenes, offering insights into the synthetic versatility of bicyclic structures similar to the compound (Barraclough & Young, 1975). Additionally, the development of novel oxidative etherification techniques for synthesizing enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one underscores the potential for creating structurally complex molecules from simpler bicyclic precursors (Kawasumi, Kanoh, & Iwabuchi, 2011).
Pharmacological Studies
Pharmacological investigations into compounds with similar bicyclic structures have demonstrated significant potential in areas such as cognitive deficits and anxiety. For instance, Itasetron, a 5-HT3 receptor antagonist with a bicyclic structure, has been shown to prevent age-related memory deficits in rats, highlighting the therapeutic potential of bicyclic compounds in enhancing memory and cognitive functions (Pitsikas & Borsini, 1996). Another study on DAU 6215, chemically distinct yet relevant due to its bicyclic azabicyclo[3.2.1]oct structure, demonstrated anxiolytic effects across various animal models, suggesting the utility of such compounds in treating anxiety disorders (Borsini, Brambilla, Cesana, & Donetti, 1993).
properties
IUPAC Name |
N-[[(1S,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-11(13)12-6-8-3-4-10-5-9(8)7-14-10/h2-4,8-10H,1,5-7H2,(H,12,13)/t8?,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYFVLHVBOQEHH-XVBQNVSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C=CC2CC1CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCC1C=C[C@H]2C[C@@H]1CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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